2,2'-Diiodo-4,4',5,5'-tetramethoxybiphenyl
Overview
Description
2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl is a chemical compound with the molecular formula C16H16I2O4 and a molecular weight of 526.1 g/mol . This compound is characterized by the presence of two iodine atoms and four methoxy groups attached to a biphenyl structure. It is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl typically involves the iodination of 4,4’,5,5’-tetramethoxybiphenyl. This can be achieved through various methods, including the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure the selective iodination at the 2,2’-positions .
Industrial Production Methods
While specific industrial production methods for 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form hydroquinones.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The iodine atoms can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
- 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl
- 3,3’,4,4’-Tetramethoxybiphenyl
Uniqueness
2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl is unique due to the presence of iodine atoms, which impart distinct reactivity and potential biological activity. The methoxy groups also contribute to its solubility and chemical stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-iodo-2-(2-iodo-4,5-dimethoxyphenyl)-4,5-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16I2O4/c1-19-13-5-9(11(17)7-15(13)21-3)10-6-14(20-2)16(22-4)8-12(10)18/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLWTXPDCAJYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2I)OC)OC)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16I2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408583 | |
Record name | 1,1'-Biphenyl, 2,2'-diiodo-4,4',5,5'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-34-1 | |
Record name | 1,1'-Biphenyl, 2,2'-diiodo-4,4',5,5'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIIODO-4,4',5,5'-TETRAMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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